3-Iodo-4-isopropylbenzoic acid
Overview
Description
3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2 . It has an average mass of 290.098 Da and a monoisotopic mass of 289.980377 Da . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Iodo-4-isopropylbenzoic acid involves several steps. One method involves the use of lithium hydroxide monohydrate in tetrahydrofuran, methanol, and water at 520℃ . Another method involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of 3-Iodo-4-isopropylbenzoic acid consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI key for this compound is YKYRHJJXCOILPA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3-Iodo-4-isopropylbenzoic acid are complex and can involve multiple steps. For example, one synthesis method involves a reaction with lithium hydroxide monohydrate, while another involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
3-Iodo-4-isopropylbenzoic acid is a solid at room temperature . It has a molecular weight of 290.1 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Safety And Hazards
properties
IUPAC Name |
3-iodo-4-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYRHJJXCOILPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660774 | |
Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-isopropylbenzoic acid | |
CAS RN |
99059-64-0 | |
Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.